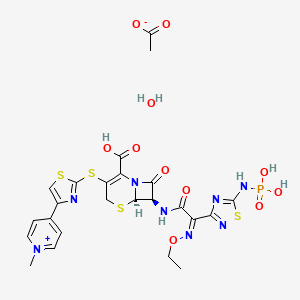
Ceftaroline fosamil acetate hydrate
Vue d'ensemble
Description
Ceftaroline fosamil acetate hydrate is a N-phosphono type prodrug of ceftaroline . It’s a fifth-generation penicillin-binding protein (PBP)-targeting cephalosporin class beta-lactam (β-lactam) antibiotic with broad-spectrum activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and extensively-resistant strains .
Molecular Structure Analysis
The molecular formula of this compound is C22H22N8O8PS4 . Its molecular weight is 744.74 (anhydrous basis) .
Chemical Reactions Analysis
Ceftaroline fosamil is converted into bioactive ceftaroline in plasma by a phosphatase enzyme . Hydrolysis of the beta-lactam ring of ceftaroline occurs to form the microbiologically inactive, open-ring metabolite ceftaroline M-1 .
Physical and Chemical Properties Analysis
This compound is a white to beige powder . It is soluble in DMSO . The volumes of distribution in the central and peripheral compartments were 17.3 L and 4.89 L, respectively .
Applications De Recherche Scientifique
Overview of Ceftaroline Fosamil
Ceftaroline fosamil, a prodrug of ceftaroline, is a novel broad-spectrum cephalosporin antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSIs) and community-acquired bacterial pneumonia (CABP). It has potent in vitro activity against a wide range of pathogens, including Gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae, as well as common Gram-negative organisms. The high affinity of ceftaroline for penicillin-binding proteins contributes to its potent activity against clinically relevant pathogens (Laudano, 2011).
Mechanism of Action
Ceftaroline's effectiveness against MRSA and multidrug-resistant S. pneumoniae is attributed to its ability to bind to penicillin-binding protein (PBP) 2a with high affinity, inhibiting the biochemical activity of PBP 2a more efficiently than other available β-lactams. This unique action makes ceftaroline fosamil an attractive option for treating complicated skin and skin structure infections (cSSSIs) and CAP, especially in the context of resistance (Biek, Critchley, Riccobene, & Thye, 2010).
Pharmacokinetics and Pharmacodynamics
Ceftaroline exhibits a dose-proportional pharmacokinetic profile, akin to other renally excreted cephalosporins, demonstrating approximately linear pharmacokinetics following intravenous infusion. It is rapidly converted to its bioactive metabolite, ceftaroline, upon intravenous administration. The pharmacokinetics and pharmacodynamics of ceftaroline have been extensively studied, showing high clinical cure and microbiological response rates in hospitalized patients with CAP of PORT risk class III or IV, as well as a well-tolerated safety profile consistent with the cephalosporin class (Lodise & Low, 2012).
Clinical Efficacy
Clinical trials have demonstrated the efficacy of ceftaroline fosamil against CAP and ABSSSIs. For instance, in the FOCUS 1 and FOCUS 2 trials, ceftaroline fosamil showed non-inferiority to ceftriaxone in treating patients with CAP, achieving high clinical cure rates. These findings underscore the potential of ceftaroline fosamil as a promising agent for CAP treatment (File et al., 2011; Low et al., 2011).
Expanded Applications and Safety
Ceftaroline fosamil's broad spectrum of in vitro activity against resistant Gram-positive pathogens, including MRSA, as well as many common Gram-negative organisms, positions it as a significant addition to the treatment options for ABSSSI and CABP. Its safety and efficacy have been validated in numerous studies, showing a favorable tolerability profile and low potential for adverse effects (Shirley, Heil, & Johnson, 2013).
Mécanisme D'action
Target of Action
Ceftaroline fosamil acetate hydrate, also known as Ceftaroline Fosamil hydrate, is a broad-spectrum cephalosporin antibiotic . Its primary targets are penicillin-binding proteins (PBPs) . These proteins play a crucial role in bacterial cell wall synthesis . Ceftaroline has potent in vitro activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae, as well as common Gram-negative organisms .
Mode of Action
Ceftaroline fosamil is a prodrug that is converted into bioactive ceftaroline in plasma by a phosphatase enzyme . It inhibits bacterial cell wall synthesis by binding to PBPs 1 through 3 . This action blocks the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thereby inhibiting cell wall biosynthesis .
Biochemical Pathways
The binding of Ceftaroline to PBPs disrupts the final stage of bacterial cell wall synthesis, which is a critical process for bacterial survival . This disruption leads to cell lysis and death . The affected pathway is the peptidoglycan synthesis pathway, which is responsible for the formation of the bacterial cell wall .
Pharmacokinetics
Ceftaroline exhibits dose-proportional pharmacokinetics following intravenous administration . After administration of a single 500 mg dose of ceftaroline fosamil, the maximum ceftaroline plasma concentration (Cmax) was 16.6 mg/L and the area under the curve from time zero to infinity (AUC ∞) was 44.8 h·mg/L . Its renal clearance approximates the glomerular filtration rate, with a terminal half-life of 2.6 h in healthy subjects . Ceftaroline is primarily distributed in extracellular fluid and binding to plasma proteins is relatively low (approximately 20%) .
Result of Action
The molecular effect of Ceftaroline’s action is the disruption of the bacterial cell wall, leading to cell lysis and death . On a cellular level, this results in the effective elimination of the bacterial infection. Ceftaroline is effective in treating adults with acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia .
Action Environment
The efficacy and stability of Ceftaroline can be influenced by various environmental factors. For instance, the drug is hydrolyzed quickly and completely upon intravenous administration . Diluted solutions should be used within 6 hours when stored at room temperature or within 24 hours if refrigerated at 2°C to 8°C . Furthermore, the emergence of antimicrobial resistance, particularly among Streptococcus pneumoniae isolates, can compromise the effectiveness of Ceftaroline .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Ceftaroline Fosamil Acetate Hydrate is a prodrug that is converted into bioactive ceftaroline in plasma by a phosphatase enzyme .
Cellular Effects
This compound exerts its bactericidal action by binding to (and irreversibly inactivating the transpeptidase activity of) penicillin-binding proteins (PBPs), which are present in, and essential for the biosynthesis of, bacterial cell walls . This action blocks the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls and inhibits cell wall biosynthesis .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) 1 through 3 . This action blocks the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, inhibiting cell wall biosynthesis and leading to cell lysis and death .
Temporal Effects in Laboratory Settings
This compound exhibits a dose-proportional pharmacokinetic profile, similar to other renally excreted cephalosporins . The median volume of distribution is 20.3 L, and the elimination half-life is approximately 2.66 hours .
Dosage Effects in Animal Models
In vivo murine thigh infection models suggest that human simulated exposures of this compound 600 mg every 12 h may have efficacy in the treatment of S. aureus infections with MICs as high as 4 μg/mL . More data on clinical outcomes associated with higher ceftaroline MICs are needed .
Metabolic Pathways
This compound is converted into bioactive ceftaroline in plasma by a phosphatase enzyme . Hydrolysis of the beta-lactam ring of ceftaroline occurs to form the microbiologically inactive, open-ring metabolite ceftaroline M-1 .
Transport and Distribution
The median volume of distribution of this compound is 20.3 L, indicating that the drug is distributed throughout the body . The drug is rapidly converted to its active form in plasma, suggesting that it is readily transported into cells .
Subcellular Localization
As a cephalosporin antibiotic, this compound is likely to be localized in the periplasmic space of bacteria, where it can bind to penicillin-binding proteins and inhibit cell wall synthesis
Propriétés
IUPAC Name |
acetic acid;(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N8O8PS4.C2H4O2.H2O/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4;/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4);1H2/b26-13-;;/t14-,19-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWPPVCZNGQQHZ-IINIBMQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N8O11PS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400827-55-6, 866021-48-9 | |
| Record name | Pyridinium, 4-[2-[[(6R,7R)-2-carboxy-7-[[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-, acetate, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400827-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinium, 4-[2-[[(6R,7R)-2-carboxy-7-[[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-, inner salt acetate, hydrate (1:1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)boronic acid](/img/structure/B3135367.png)
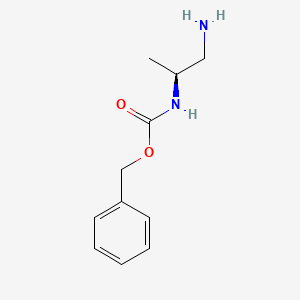
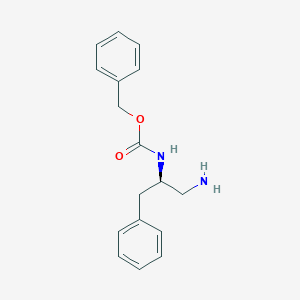
![methyl 5-cyano-1-(4-fluorophenyl)-4-[(E)-2-(furan-2-yl)ethenyl]-6-oxopyridazine-3-carboxylate](/img/structure/B3135388.png)
![2-(4-Fluorophenyl)-3,8-dioxo-7-[4-(trifluoromethyl)phenyl]pyrido[3,4-c]pyridazine-4-carbonitrile](/img/structure/B3135389.png)

![N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine](/img/structure/B3135404.png)
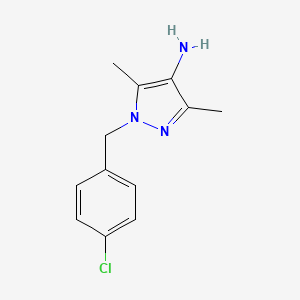

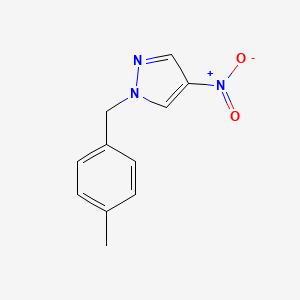
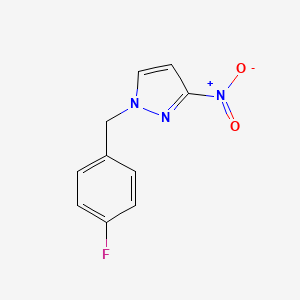
![[4-(Methylamino)cyclohexyl]methanol](/img/structure/B3135459.png)
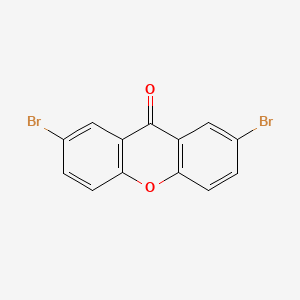
![[5-(3-Nitrophenyl)furan-2-yl]methanol](/img/structure/B3135469.png)
